2-Pyrrolidinone

概要

説明

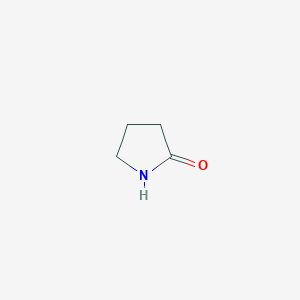

2-Pyrrolidinone (CAS 616-45-5) is a five-membered lactam ring structure with a four-carbon backbone and one nitrogen atom. This heterocyclic compound serves as a foundational scaffold in numerous natural and synthetic bioactive molecules. It is a key component in pharmaceuticals such as piracetam (a nootropic agent for neurological disorders) and doxapram (a respiratory stimulant) . Natural derivatives like Svalbamides A/B and Salinosporamide A exhibit chemopreventive and proteasome-inhibiting properties, respectively . The compound’s versatility arises from its ability to act as a pharmacophore, enabling diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects . Its synthesis often involves multi-component reactions (MCRs) or catalytic methods using green solvents and nanoparticles, highlighting its adaptability in drug design .

準備方法

Synthetic Routes and Reaction Conditions: 2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290°C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . The reaction is carried out in a tubular reactor packed with the solid catalyst, arranged as a fixed bed, and conducted in the vapor phase. Product yields of 75–85% are achieved, and after subsequent distillation and purification, the desired 2-pyrrolidone is obtained with a purity of 99.5% .

Alternative Routes:

- Catalytic or electrochemical reduction of succinimide.

- Carbonylation of allylamine.

- Hydrogenation of succinonitrile under hydrolytic conditions.

- Reaction of maleic or succinic anhydride in aqueous ammonia with palladium-ruthenium catalysts .

化学反応の分析

Hydrolysis to 4-Aminobutyric Acid

In aqueous acidic or basic conditions, 2-pyrrolidinone undergoes hydrolysis to form 4-aminobutyric acid (GABA). This reaction proceeds via ring-opening under high-temperature conditions, with the lactam carbonyl group attacked by hydroxide ions or protons .

Base-Catalyzed Polymerization

In the presence of strong bases (e.g., KOH), this compound undergoes ring-opening polymerization to form polypyrrolidone (nylon-4). This polymer has applications in textiles and films .

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺/OH⁻, 100–150°C | 4-Aminobutyric acid (GABA) |

| Polymerization | KOH, 250–300°C | Polypyrrolidone (Nylon-4) |

N-Alkylation

The N–H bond in this compound is susceptible to alkylation. Reacting with alkyl halides (e.g., methyl iodide) or dialkyl sulfates in basic media yields N-alkyl derivatives such as N-methylpyrrolidone (NMP) .

Acylation

Acylation with acetyl chloride or anhydrides produces N-acylpyrrolidones, which serve as intermediates in drug synthesis .

Aldehyde Addition

This compound reacts with aldehydes (e.g., formaldehyde) in the presence of bases to form N-hydroxyalkyl pyrrolidones . For example:

This reaction is utilized in synthesizing surfactants and pharmaceutical agents .

Acetylene Addition

In the synthesis of N-vinylpyrrolidone (NVP) , this compound reacts with acetylene under catalytic conditions. Potassium pyrrolidone facilitates the nucleophilic attack on acetylene, forming NVP through a transition state with an energy barrier of 116.5 kJ/mol (DFT calculations) .

| Catalyst | Solvent | Conversion | Selectivity |

|---|---|---|---|

| Potassium pyrrolidone | DMSO | 85% | 94% |

| Potassium pyrrolidone | NMP | 72% | 89% |

Carbonyl Hydrogenation

Catalytic hydrogenation of this compound’s carbonyl group (using Co-based catalysts at 150–200°C) yields pyrrolidine , a saturated five-membered amine .

Radical-Mediated Functionalization

N-Heterocyclic carbene (NHC) catalysts enable radical tandem cyclization of this compound derivatives with acrylates, producing highly functionalized products in yields up to 94% .

Ring-Opening Side Reactions

Excess water during NVP synthesis induces a competing ring-opening pathway, forming succinic acid derivatives . Theoretical studies show this side reaction has a lower activation barrier (89.4 kJ/mol ) under aqueous conditions, necessitating strict moisture control .

Tautomerism and Enamine Formation

3-Pyrroline-2-one derivatives (from this compound) exhibit tautomerism, with energy differences <5 kJ/mol between tautomers. Reaction with aliphatic amines (e.g., methylamine) forms enamine-stabilized pyrrolidine-2,3-diones via intramolecular hydrogen bonding .

科学的研究の応用

Pharmaceutical Applications

Drug Development and Synthesis

- Intermediate in Drug Synthesis : 2-Pyrrolidinone serves as an important intermediate in the synthesis of various pharmaceuticals, including nootropics like Piracetam and other cognitive enhancers. Its structure allows for modifications that lead to the development of new therapeutic agents .

- Controlled Drug Delivery Systems : Research indicates that this compound can be incorporated into thermoresponsive hydrogels for controlled drug delivery applications. These hydrogels respond to temperature changes, making them suitable for intelligent drug carriers .

Neuroscience Research

- Neurotransmitter Modulation : A study demonstrated that this compound enhances the activity of protein kinase C (PKC), leading to improved synaptic transmission in hippocampal slices. This suggests potential applications in treating cognitive disorders .

Cosmetic and Personal Care Products

This compound is utilized as a raw material in the formulation of cosmetic products due to its solvent properties. It aids in solubilizing active ingredients and enhancing product stability. Specific applications include:

- Skin Care Formulations : Used as a solvent and stabilizer in creams and lotions.

- Hair Care Products : Acts as a conditioning agent in shampoos and conditioners.

Agricultural Applications

In agriculture, this compound is used as a solvent for various agricultural chemicals, including pesticides and herbicides. Its ability to dissolve both polar and non-polar substances makes it effective in enhancing the efficacy of these formulations .

Industrial Applications

Solvent Properties

- High-Boiling Non-Corrosive Solvent : Due to its high boiling point and non-corrosive nature, this compound is widely used as a solvent in industrial processes, such as:

- Extraction of aromatic compounds.

- Solvent for synthetic resins and plastics.

Plasticizers

- Coatings and Emulsions : It is employed as a co-solvent and plasticizer in water-based coatings, particularly for acrylic emulsions used in floor polishes .

Case Study 1: Thermoresponsive Hydrogels

A study synthesized poly(N-isopropylacrylamide-co-N-vinyl-2-pyrrolidinone) hydrogels demonstrating significant potential for controlled drug delivery systems. The release kinetics were analyzed using methylene blue dye solutions, indicating a non-Fickian diffusion mechanism for drug release .

Case Study 2: Neurotransmitter Enhancement

Research showed that treatment with this compound increased alpha7 receptor responses in hippocampal slices, suggesting its potential use in developing treatments for cognitive impairments associated with neurodegenerative diseases .

Case Study 3: Antioxidant and Anticancer Effects

A study on the anticancer properties of this compound-rich fractions from Brassica oleracea var. capitata revealed significant cytotoxicity against HeLa and PC-3 cancer cell lines. The findings suggest its potential as an anticancer agent due to its ability to induce cell cycle arrest .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Drug synthesis (e.g., Piracetam), controlled release |

| Cosmetics | Solvent/stabilizer in skin/hair care products |

| Agriculture | Solvent for pesticides/herbicides |

| Industrial | Solvent for resins/plastics, extraction agent |

作用機序

2-ピロリドンは、角質層の細胞間脂質二重層に対する影響による浸透促進剤として作用します。 この領域に浸透し、この部位の可溶化能を変化させ、それによって皮膚への薬物の分配を促進します . この化合物の作用機序には、ピロリジン-2-カルバルデヒドの形成、それに続くカルボン酸の形成、脱炭酸、およびipso-酸化が含まれます .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

N-Methylpyrrolidinone (NMP)

- Structure: N-Methyl derivative of 2-pyrrolidinone.

- Applications : Primarily an industrial solvent (e.g., in electronics and polymer production) rather than a therapeutic agent.

- Key Differences: Despite structural similarity, NMP lacks the broad pharmacological profile of this compound derivatives due to its methylation, which reduces hydrogen-bonding capacity .

2-Oxazolidinones and 2-Imidazolidinones

- Structure: Five-membered lactams with oxygen (oxazolidinone) or additional nitrogen (imidazolidinone) atoms.

- Applications: Oxazolidinones (e.g., linezolid) are antibiotics, while imidazolidinones are explored for antiviral and anti-inflammatory uses.

- Synthesis: Require palladium-catalyzed asymmetric reactions, contrasting with this compound’s MCR-based synthesis .

- Pharmacological Profile: Broader antimicrobial scope but less diversity in neurological applications compared to this compound derivatives .

Succinimides (e.g., Ethosuximide)

- Structure : Five-membered diketone ring.

- Applications : Anticonvulsant for absence seizures.

- Mechanistic Difference: Targets T-type calcium channels, whereas this compound derivatives like vigabatrin inhibit GABA transaminase .

Pharmacological Activity Comparison

Physical Properties

| Property | This compound | N-Methylpyrrolidinone (NMP) |

|---|---|---|

| Boiling Point (°C) | ~133 (406.2 K)* | 202 |

| Hydrogen Bonding | Strong (amide NH/CO) | Reduced (N-methylation) |

| Solubility | Miscible in water | Hydrophobic |

| Applications | Pharmaceuticals | Industrial solvent |

*Reported in ternary mixtures; standalone boiling point may vary .

Key Research Findings

- Anticancer Activity: this compound-rich fractions from Brassica oleracea induce apoptosis in cancer cells via oxidative stress modulation .

- Synthetic Advancements: Graphene oxide catalysts enable solvent-selective synthesis of this compound derivatives with high yields (55–70%) .

生物活性

2-Pyrrolidinone, a cyclic amide and a member of the pyrrolidinone family, has garnered attention for its diverse biological activities. This compound is characterized by a five-membered lactam structure, which contributes to its pharmacological properties. Recent research highlights its potential in various therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a carbonyl group adjacent to a nitrogen atom within the ring structure. This configuration allows it to participate in various biochemical interactions, making it a versatile scaffold for drug development.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of 5-oxopyrrolidine derivatives were evaluated for their cytotoxic effects against A549 lung adenocarcinoma cells. The results indicated that certain compounds showed potent activity, with some reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| 15 | 66 | A549 | Cytotoxic |

| 21 | Not specified | Multidrug-resistant S. aureus | Selective Antimicrobial |

2. Antimicrobial Properties

This compound derivatives have also shown promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. A study found that compound 21 demonstrated selective antimicrobial properties against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Table 2: Antimicrobial Activity Against S. aureus

| Compound | Minimum Inhibitory Concentration (MIC) | Resistance Type |

|---|---|---|

| 21 | Low | Linezolid and Tedizolid-resistant |

3. Anticonvulsant Effects

Research indicates that elevated levels of this compound are associated with GABA-transaminase deficiency in patients treated with vigabatrin, an anticonvulsant medication. This correlation suggests that this compound may serve as a biomarker for monitoring treatment efficacy and metabolic disturbances in patients with epilepsy .

Case Studies

Case Study: GABA-Transaminase Deficiency

A clinical analysis highlighted the relationship between elevated plasma levels of this compound and GABA-transaminase deficiency in patients undergoing treatment with vigabatrin. Patients exhibited significant neurological symptoms, including developmental delays and seizures, which were linked to abnormal levels of this compound .

The biological activities of this compound derivatives can be attributed to their ability to interact with various biological targets:

- Anticancer Mechanism : The cytotoxic effects are believed to arise from the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

- Anticonvulsant Mechanism : The elevation of this compound levels may reflect alterations in GABAergic signaling pathways, providing insights into its role as a potential therapeutic target.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-pyrrolidinone that influence its utility in organic synthesis?

- Methodology : Characterize properties via spectroscopic (e.g., FT-IR for hydrogen bonding analysis ), chromatographic (HPLC for purity assessment), and thermodynamic techniques (melting/boiling point determination ). Solubility and polarity studies in solvents like water, ethanol, and chloroform are critical for optimizing reaction conditions .

Q. How is this compound synthesized, and what are the common impurities encountered?

- Methodology : Catalytic hydrogenation of succinimide or γ-butyrolactam reduction are standard routes. Monitor intermediates via GC-MS and NMR to identify byproducts like unreacted precursors or oxidation derivatives (e.g., 1,6-diaza-2,7-cyclodecadione ). Purity validation requires elemental analysis and Karl Fischer titration .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Use LC-MS/MS with deuterated internal standards for high sensitivity in plasma or CSF . For environmental samples, solid-phase extraction followed by GC-FID improves recovery rates .

Advanced Research Questions

Q. How does this compound affect polymerase chain reaction (PCR) efficiency, and how can this be mitigated in molecular assays?

- Methodology : Evaluate amplification inhibition using SYBR Green-based real-time PCR with varying this compound concentrations (0–0.4 M). Compare cycle threshold (Ct) shifts and probe signal suppression . Alternative additives like locked nucleic acids (LNAs) improve specificity without destabilizing primers .

Q. What experimental strategies resolve contradictions in this compound’s role as a GABA biomarker versus a PCR interferent?

- Methodology : Conduct parallel studies:

- Metabolomics: Correlate plasma this compound levels with GABA via LC-MS in ABAT-deficient patients .

- Molecular biology: Test this compound’s impact on Taq polymerase activity using kinetic assays (e.g., fluorescence polarization) .

- Use multivariate regression to isolate confounding variables (e.g., sample matrix effects).

Q. How can reaction conditions be optimized for this compound-based polymer synthesis to minimize side reactions?

- Methodology : Employ design of experiments (DoE) to test variables:

- Temperature (25–250°C ), catalyst type (e.g., Ru catalysts for glutamic acid conversion ), and solvent polarity.

- Monitor polymerization kinetics via GPC and MALDI-TOF for molecular weight distribution.

Q. What are the limitations of using this compound as a solvent in asymmetric catalysis, and how can they be addressed?

- Methodology : Compare enantiomeric excess (ee) in reactions with alternative solvents (e.g., DMF, THF) using chiral HPLC. Investigate solvent-coordination effects via X-ray crystallography of catalyst-solvent complexes .

Q. Data Interpretation and Validation

Q. How should researchers validate the identity of novel this compound derivatives?

- Methodology : Combine spectral data (¹H/¹³C NMR, IR) with computational modeling (DFT for vibrational mode assignment ). Cross-validate with X-ray diffraction for crystalline compounds .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodology : Use probit regression for EC₅₀/LC₅₀ calculations , and ANOVA for multi-group comparisons (e.g., cell viability assays). Account for batch effects via mixed-effects models .

Q. How can conflicting results in this compound’s environmental persistence be reconciled across studies?

特性

IUPAC Name |

pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJBEVLQSNELDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24968-97-6, Array | |

| Record name | 2-Pyrrolidone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24968-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027246 | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline], Solid, LIGHT YELLOW LIQUID. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg, 245 °C | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

265 °F (129 °C) (open cup), 129 °C o.c. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide, Infinitely soluble in water, 1000 mg/mL at 20 °C, Solubility in water: good | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.116 @ 25 °C, Relative density (water = 1): 1.1 | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00949 [mmHg], 9.49X10-3 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | 2-Pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING., TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS., FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM COLD PETROLEUM ETHER, Light yellow liquid | |

CAS No. |

616-45-5, 22580-55-8 | |

| Record name | 2-Pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen tribromide, compound with pyrrolidin-2-one (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022580558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKL5D39EOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

25.0 °C, 23 °C, 25 °C | |

| Record name | 2-PYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2652 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pyrrolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0562 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。